molecular formula C12H12FN3O2 B2555039 (E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide CAS No. 320424-57-5

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide

Cat. No. B2555039
CAS RN: 320424-57-5
M. Wt: 249.245
InChI Key: BLUWLMMZEPNSEM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide” is a chemical compound that can be used for pharmaceutical testing .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Research into amyloid imaging ligands, which are used to measure amyloid deposition in vivo in the brains of Alzheimer's disease patients, offers insights into potential applications for related compounds. Compounds like [18F]FDDNP and 11C-PIB have been studied for their ability to differentiate between Alzheimer's patients and healthy controls through PET imaging. This technique is crucial for early detection and evaluation of anti-amyloid therapies in Alzheimer's disease, suggesting that compounds with related structures may serve as imaging agents or therapeutic evaluators in neurodegenerative conditions (Nordberg, 2007; Nordberg, 2007).

Antimicrobial Compounds from Cyanobacteria

The exploration of cyanobacterial compounds for their antimicrobial properties highlights the potential of cyano-compounds against multidrug-resistant pathogens. This research underscores the diversity of compounds from cyanobacteria with antibacterial, antifungal, and antimycobacterial activities, which can serve as a basis for developing new antimicrobials. The structural diversity and efficacy against resistant strains point to the utility of related compounds in addressing emerging infectious diseases (Swain, Paidesetty, & Padhy, 2017).

Molecular and Functional Imaging Studies

Studies on hallucinogens and their interactions with the serotonin 5-HT2A receptor, as seen in research involving compounds like LSD and psilocybin, illustrate the potential for related compounds to be used in psychiatric research. The ability to map receptor engagement and understand the neuropsychological effects of these compounds through imaging technologies such as PET and SPECT provides valuable insights into brain function and the potential therapeutic uses of similar compounds in treating mental health disorders (Cumming et al., 2021).

properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-16(2)7-8(6-14)12(18)15-11-4-3-9(17)5-10(11)13/h3-5,7,17H,1-2H3,(H,15,18)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUWLMMZEPNSEM-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)NC1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(dimethylamino)-N-(2-fluoro-4-hydroxyphenyl)-2-propenamide

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